molecular formula C17H19ClN2 B131244 (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 439858-21-6

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No.: B131244
CAS No.: 439858-21-6
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative characterized by a benzhydryl group (4-chlorophenyl and phenyl substituents) attached to the piperazine core. This compound serves as a critical intermediate in synthesizing non-sedating antihistamines such as cetirizine hydrochloride, which blocks histamine H1 receptors . The (S)-enantiomer is specifically valued for its role in producing optically active pharmaceuticals, as enantiopurity often enhances therapeutic efficacy and reduces off-target effects . Industrially, it is synthesized via reduction of 4-chlorobenzophenone, bromination, and subsequent reaction with piperazine, achieving a 71.2% yield under optimized conditions .

Properties

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196008
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439858-21-6
Record name Norchlorcyclizine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCHLORCYCLIZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diastereomeric Salt Formation with N-Acetyl-L-Phenylalanine

A patented method resolves racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine using N-acetyl-L-phenylalanine as the resolving agent. The process involves dissolving the racemic compound and N-acetyl-L-phenylalanine in a water-miscible solvent (e.g., acetone/water) at elevated temperatures (60°C). Upon cooling, the (R)-enantiomer preferentially crystallizes as the N-acetyl-L-phenylalanine salt, leaving the (S)-enantiomer in the mother liquor. Subsequent treatment with a base such as sodium hydroxide liberates the free (S)-enantiomer. This method achieves an optical purity of 94.1% and a yield of 40% for the (S)-enantiomer.

Critical Parameters:

  • Solvent System : Acetone/water (20:1 v/v) optimizes solubility and crystallization.

  • Temperature Gradient : Cooling from 60°C to 35°C over 5 hours ensures selective crystallization.

  • Base Selection : Sodium hydroxide (1–3 equivalents) effectively cleaves the salt without racemization.

Sulfonyl-Protected Intermediate Resolution

An alternative strategy employs sulfonyl protecting groups to facilitate resolution. The racemic piperazine derivative is reacted with 4-methylphenylsulfonyl chloride to form 1-((4-chlorophenyl)(phenyl)methyl)-4-(4-methylphenylsulfonyl)piperazine. Chiral chromatography using columns such as Chiralcel OD-R separates the enantiomers. After isolation, the sulfonyl group is removed via acidic hydrolysis (HCl/EtOH, reflux), yielding the (S)-enantiomer with >99% enantiomeric excess (ee).

Asymmetric Synthesis via Catalytic Methods

Asymmetric synthesis offers a more direct route to the (S)-enantiomer, avoiding the need for resolution.

Palladium-Catalyzed Amination

A palladium-catalyzed coupling between (S)-(4-chlorophenyl)(phenyl)methanamine and piperazine derivatives has been reported. Using Pd(OAc)₂/Xantphos as the catalyst system and potassium carbonate as the base in dimethylformamide (DMF) at 120°C, the reaction achieves 85% yield and 92% ee. The chiral center is preserved through careful control of reaction kinetics and steric effects.

Reaction Conditions:

ParameterValue
CatalystPd(OAc)₂/Xantphos (5 mol%)
BaseK₂CO₃ (3 equivalents)
SolventDMF
Temperature120°C
Time24 hours

Biocatalytic Approaches

Whole-cell biocatalysis using engineered Escherichia coli expressing transaminases has emerged as a green alternative. The enzyme catalyzes the transfer of an amine group from a donor (e.g., L-alanine) to (4-chlorophenyl)(phenyl)ketone, directly forming the (S)-enantiomer. This method achieves 78% conversion and 98% ee under mild conditions (pH 7.5, 30°C).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production utilizes continuous flow reactors to enhance scalability and safety. A two-step continuous process involves:

  • Amination : The ketone intermediate reacts with piperazine in a packed-bed reactor containing immobilized palladium catalysts.

  • Chiral Separation : A membrane-based chiral resolution unit isolates the (S)-enantiomer with 90% efficiency.

Crystallization Optimization

Large-scale crystallization employs antisolvent precipitation. Adding heptane to a concentrated solution of the (S)-enantiomer in ethyl acetate induces rapid crystallization, yielding 95% pure product. Particle size distribution is controlled via temperature ramping (50°C → 10°C at 0.5°C/min).

Analytical Methods for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) resolves the enantiomers with a retention time of 12.3 minutes for the (S)-form.

Optical Rotation Measurement

The specific rotation of this compound is [α]²⁵D = -45.6° (c = 1.0, CHCl₃), providing a rapid purity assessment.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Diastereomeric Salt4094.1ModerateHigh
Catalytic Amination8592HighModerate
Biocatalysis7898LowLow

Chemical Reactions Analysis

Types of Reactions

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Modifications

The pharmacological profile of piperazine derivatives is highly sensitive to substituents on the piperazine ring and the benzhydryl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Substituents on Piperazine Molecular Formula Pharmacological Use Key Features References
(S)-Target Compound None (parent structure) C₁₈H₁₈ClN₂ Intermediate for cetirizine Chiral center critical for enantioselectivity
Cetirizine 2-(Ethoxy)acetic acid C₂₁H₂₅ClN₂O₃ Non-sedating antihistamine Polar side chain enhances selectivity and reduces CNS penetration
Meclizine 4-(3-Methylbenzyl) C₂₅H₂₆Cl₂N₂ Motion sickness, vertigo Lipophilic 3-methylbenzyl group prolongs half-life
Buclizine 4-(4-tert-Butylbenzyl) C₂₈H₃₃ClN₂ Antiemetic, antihistamine Bulky tert-butyl group enhances metabolic stability
Chlorcyclizine 4-Methyl C₁₉H₂₀ClN₂ Sedating antihistamine Simpler structure with sedative effects

Pharmacokinetic and Metabolic Differences

  • Cetirizine : The ethoxyacetic acid side chain reduces blood-brain barrier penetration, minimizing sedation .
  • Meclizine : Metabolized via oxidation and conjugation, producing 11 metabolites, including benzamide and sulfonic acid derivatives, which are excreted in urine and feces .
  • Buclizine : The tert-butyl group slows hepatic metabolism, leading to a longer duration of action .
  • (S)-Target Compound : As an intermediate, its metabolism is less studied but likely involves cleavage of the benzhydryl group during cetirizine synthesis .

Enantiomeric Considerations

The (S)-enantiomer of the target compound is pharmacologically preferred. Evidence suggests that enantiopure piperazine derivatives, such as (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, exhibit superior receptor-binding affinity compared to racemic mixtures. For example, the (R)-enantiomer of meclizine may contribute to off-target effects, while the (S)-form is optimized for antihistaminic activity .

Biological Activity

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral compound belonging to the piperazine class, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C₂₅H₂₉ClN₂
  • Molecular Weight: 463.87 g/mol
  • CAS Number: 439858-21-6

The compound features a piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group, which influences its pharmacological properties.

This compound interacts with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism involves modulation of neurotransmitter levels, which can lead to significant physiological effects. Key interactions include:

  • Dopamine Receptors: The compound shows affinity for dopamine receptors, impacting dopaminergic neurotransmission, which is crucial for mood regulation and psychotic disorders.
  • Serotonin Receptors: It also engages serotonin receptors, contributing to antidepressant effects.

Antipsychotic and Antidepressant Effects

Research indicates that piperazine derivatives, including this compound, exhibit notable antipsychotic and antidepressant properties. These effects are attributed to their ability to modulate neurotransmitter systems effectively.

Antitumor Activity

Studies have shown that this compound possesses cytotoxic activity against various cancer cell lines. For instance, it has demonstrated effectiveness against:

  • Colon Cancer
  • Breast Cancer
  • Leukemia

The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances its antitumor efficacy by facilitating interactions with cellular targets involved in proliferation and apoptosis.

Case Studies

  • Antidepressant Activity:
    A study examined the efficacy of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant.
  • Antitumor Study:
    In vitro tests demonstrated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 25 µM. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazineChiral enantiomerVaries; may exhibit different receptor affinities
1-(4-chlorophenyl)piperazineSimpler derivativeModerate CNS activity
1-phenylpiperazineRelated structureLimited pharmacological effects

This compound is unique due to its dual aromatic substitution, enhancing its binding affinity and biological activity compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, and what purification methods ensure high enantiomeric purity?

  • Methodology : The compound is typically synthesized via reductive amination of 4-chlorobenzophenone with piperazine derivatives. For example, a modified procedure involves substituting dichlorophenyl groups on the piperazine ring and purifying via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate enantiomers . Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure acids, are critical for achieving >98% enantiomeric excess .
  • Key Data : Reaction yields range from 50–78% depending on substituents, with melting points of HCl salts between 164–183°C .

Q. How is the stereochemical configuration of the benzhydryl group confirmed experimentally?

  • Methodology : X-ray crystallography and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR spectroscopy are used to confirm stereochemistry. For instance, coupling constants in 1H^{1}\text{H}-NMR (e.g., δ 3.22–3.82 ppm for piperazine protons) and NOE correlations distinguish (S)- and (R)-configurations . Chiral derivatizing agents (e.g., Mosher’s acid) can further validate enantiopurity .

Q. What in vitro assays are used to evaluate its baseline pharmacological activity?

  • Methodology : Radioligand binding assays (e.g., dopamine D3 or adenosine A1 receptors) quantify affinity (KiK_i), while functional cAMP assays measure receptor modulation. For example, IC50_{50} values for adenosine A1 receptor allosteric enhancement are reported at <10 µM for optimized derivatives .
  • Data Contradictions : Substitutions at the 4-position of the piperazine ring show conflicting effects; 4-chlorophenyl groups enhance A1AR activity, while 4-trifluoromethyl groups reduce potency .

Advanced Research Questions

Q. How can selective dopamine D3 receptor binding be optimized through structural modifications?

  • Methodology : Introduce bulky substituents (e.g., 2,4-dichlorophenyl or pyridinyl groups) at the piperazine N-1 position to exploit steric hindrance with D2 receptors. Pharmacophore modeling identifies critical hydrogen-bonding motifs between the benzhydryl group and D3 receptor residues .
  • SAR Insights : N-Benzylpiperazine derivatives show 10–100× higher D3 selectivity over D2 compared to N-phenyl analogues .

Q. What computational strategies predict binding modes with adenosine A1 receptors (A1AR)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions. The 4-chlorophenyl group forms π-π stacking with Phe144, while the benzhydryl moiety occupies a hydrophobic pocket near transmembrane helix 6 .
  • Validation : Free-energy perturbation (FEP) calculations correlate with experimental ΔG values (R2^2 > 0.85) for substituent effects .

Q. How do discrepancies arise between in vitro cytotoxicity and in vivo antitumor efficacy?

  • Methodology : Address poor pharmacokinetics (e.g., low oral bioavailability) by modifying logP (2.5–4.0 optimal) and introducing prodrug moieties (e.g., acetylated amines). In prostate cancer cell lines, IC50_{50} values of 10–50 µM in vitro often fail to translate in vivo due to rapid hepatic clearance .
  • Mitigation : Microsomal stability assays (human liver microsomes) identify metabolic hotspots; fluorination at the benzhydryl group reduces CYP3A4-mediated oxidation .

Q. What analytical techniques resolve conflicting data on substituent effects in receptor binding?

  • Methodology : Multivariate analysis (e.g., PCA or PLS regression) correlates electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters with binding affinity. For example, 4-Cl substituents enhance A1AR activity (σ = +0.23) but reduce solubility (ClogP = 4.2) .
  • Case Study : Conflicting reports on 2-fluorophenyl derivatives are resolved by crystallography showing divergent binding poses in D3 vs. A1AR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 2
Reactant of Route 2
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.